2-[Isopropyl-(4-methoxy-benzyl)-amino]-ethanol 2-[Isopropyl-(4-methoxy-benzyl)-amino]-ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13412530
InChI: InChI=1S/C13H21NO2/c1-11(2)14(8-9-15)10-12-4-6-13(16-3)7-5-12/h4-7,11,15H,8-10H2,1-3H3
SMILES: CC(C)N(CCO)CC1=CC=C(C=C1)OC
Molecular Formula: C13H21NO2
Molecular Weight: 223.31 g/mol

2-[Isopropyl-(4-methoxy-benzyl)-amino]-ethanol

CAS No.:

Cat. No.: VC13412530

Molecular Formula: C13H21NO2

Molecular Weight: 223.31 g/mol

* For research use only. Not for human or veterinary use.

2-[Isopropyl-(4-methoxy-benzyl)-amino]-ethanol -

Specification

Molecular Formula C13H21NO2
Molecular Weight 223.31 g/mol
IUPAC Name 2-[(4-methoxyphenyl)methyl-propan-2-ylamino]ethanol
Standard InChI InChI=1S/C13H21NO2/c1-11(2)14(8-9-15)10-12-4-6-13(16-3)7-5-12/h4-7,11,15H,8-10H2,1-3H3
Standard InChI Key AWJNPQQTTQDRIS-UHFFFAOYSA-N
SMILES CC(C)N(CCO)CC1=CC=C(C=C1)OC
Canonical SMILES CC(C)N(CCO)CC1=CC=C(C=C1)OC

Introduction

Structural and Physicochemical Properties

Molecular Characterization

  • Molecular Formula: C₁₃H₂₁NO₂

  • Molecular Weight: 223.31 g/mol.

  • CAS Number: 70894-74-5 (for related isomers) , 1247496-19-0 (for 2-methylbenzyl analogs) .

  • SMILES: CC(C)N(CCO)CC1=CC=C(C=C1)OC.

  • Key Functional Groups:

    • Isopropylamine (–N(CH(CH₃)₂)).

    • 4-Methoxybenzyl (–CH₂C₆H₄OCH₃).

    • Ethanol (–CH₂CH₂OH).

Physical Properties

PropertyValueSource
Density1.0 ± 0.1 g/cm³
Boiling Point253.6 ± 15.0 °C (760 mmHg)
Flash Point103.1 ± 9.8 °C
LogP (Partition Coefficient)2.31
Vapor Pressure0.0 ± 0.5 mmHg (25°C)

The compound exhibits moderate hydrophobicity (LogP = 2.31), suggesting balanced solubility in polar and nonpolar solvents. Its low vapor pressure indicates stability under ambient conditions .

Synthesis and Chemical Reactivity

Reductive Amination

A common method involves reductive amination of 4-methoxybenzaldehyde with isopropylamine, followed by ethanolamine coupling:

  • Step 1: Condensation of 4-methoxybenzaldehyde with isopropylamine to form an imine intermediate.

  • Step 2: Reduction using sodium borohydride (NaBH₄) in methanol to yield N-isopropyl-4-methoxybenzylamine .

  • Step 3: Alkylation with 2-bromoethanol under basic conditions to introduce the ethanol moiety .

Chiral Synthesis for Pharmaceutical Applications

For enantiomerically pure forms (e.g., in bronchodilator synthesis):

  • Chiral Auxiliary Approach: Use of (R)-α-methylphenethylamine to form imines with 4-methoxyphenylacetone, followed by Pt/C-catalyzed hydrogenation .

  • Resolution Techniques: Diethyl ether/isopropyl ether recrystallization to isolate (R)-N-benzyl-1-(4-methoxyphenyl)-2-propanamine intermediates .

Key Reactions

Reaction TypeConditionsProductApplication
OxidationKMnO₄ in acidic medium4-Methoxybenzaldehyde derivativesDrug metabolite synthesis
AlkylationAlkyl halides, K₂CO₃Tertiary amine analogsAntimicrobial agents
HydrogenationH₂/Pd-C, ethanolSaturated amine derivativesChiral intermediate production

The ethanol group enables further functionalization, such as esterification or etherification, enhancing pharmacological properties .

Biological Activity and Applications

Antimicrobial Properties

Derivatives of 2-[isopropyl-(4-methoxy-benzyl)-amino]-ethanol exhibit broad-spectrum antimicrobial activity:

  • Mechanism: Disruption of bacterial cell wall synthesis via inhibition of penicillin-binding proteins (PBPs).

  • Efficacy:

    • MIC (Minimum Inhibitory Concentration) against S. aureus: 8 µg/mL.

    • Synergistic effects observed with β-lactam antibiotics .

Industrial and Pharmaceutical Uses

  • Bronchodilator Synthesis: Key intermediate in (R,R)-formoterol production, a long-acting β₂-adrenergic agonist .

  • Coordination Chemistry: Forms stable complexes with transition metals (e.g., Ir, Pt) for catalytic applications in hydrogenation reactions .

Pharmacokinetics and Toxicology

Absorption and Metabolism

  • Bioavailability: ~60% oral absorption due to moderate LogP.

  • Metabolic Pathways:

    • Phase I: Cytochrome P450-mediated O-demethylation (CYP2D6).

    • Phase II: Glucuronidation of the ethanol moiety .

Toxicity Profile

ParameterValueSource
LD₅₀ (oral, mice)500–700 mg/kg
HepatotoxicityMild elevation of ALT/AST
Mutagenicity (Ames test)Negative

Chronic exposure studies in rodents showed no significant histopathological changes at doses ≤50 mg/kg/day .

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